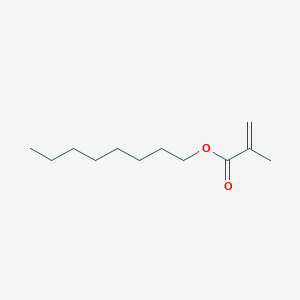
Octyl methacrylate
Cat. No. B039779
Key on ui cas rn:
2157-01-9
M. Wt: 198.3 g/mol
InChI Key: NZIDBRBFGPQCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09279908B2
Procedure details


Black-colored colorant particles having a polystyrene core and a polypyrrole shell were produced and the surfaces thereof were hydrophobized in the same manner as in Example 10 except that the dodecyl methacrylate used for the hydrophobization was replaced by octyl methacrylate (manufactured by Tokyo Chemical Industry Co., Ltd.). The resultant is subjected to a centrifugation and a solvent substitution, to thereby obtain an undecane dispersion [12A] of black-colored colorant particles having a polystyrene core and a polypyrrole shell. The particle concentration of the undecane dispersion [12A] was adjusted to 20% by mass, to thereby obtain a black ink [12B] as an ink for an EW element.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
C(O[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]C)(=O)C(C)=C.C(OCCCCCCCC)(=O)C(C)=C>>[CH3:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCCCCCCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
